molecular formula C23H19ClN2O2S2 B2688081 (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE CAS No. 866348-22-3

(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE

Cat. No.: B2688081
CAS No.: 866348-22-3
M. Wt: 454.99
InChI Key: HRQSSECECSRIQQ-GHVJWSGMSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structural features, including a benzenesulfonyl group, a chlorophenylmethylsulfanyl group, and a methylaniline group

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a chlorophenylmethylsulfanyl compound under basic conditions to introduce the sulfanyl group. Finally, the addition of a methylaniline derivative under acidic conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or amines can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may facilitate binding to active sites, while the chlorophenylmethylsulfanyl and methylaniline groups may enhance the compound’s affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(BENZENESULFONYL)-3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE
  • (2E)-2-(BENZENESULFONYL)-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S2/c1-17-8-7-10-19(14-17)26-23(29-16-18-9-5-6-13-21(18)24)22(15-25)30(27,28)20-11-3-2-4-12-20/h2-14,26H,16H2,1H3/b23-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQSSECECSRIQQ-GHVJWSGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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